molecular formula C10H6F3NO B8742668 4-Trifluoromethoxycinnamonitrile

4-Trifluoromethoxycinnamonitrile

Cat. No.: B8742668
M. Wt: 213.16 g/mol
InChI Key: WZUSKVBYPYISLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethoxycinnamonitrile is a fluorinated aromatic compound characterized by a nitrile (-C≡N) functional group and a trifluoromethoxy (-OCF₃) substituent at the 4-position of the cinnamyl backbone. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it valuable in drug design .

Properties

Molecular Formula

C10H6F3NO

Molecular Weight

213.16 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]prop-2-enenitrile

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h1-6H

InChI Key

WZUSKVBYPYISLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC#N)OC(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences and similarities between 4-Trifluoromethoxycinnamonitrile and related compounds based on the provided evidence:

Compound Name CAS# Molecular Formula Functional Groups Key Properties/Applications
4-Trifluoromethoxycinnamonitrile (hypothetical) Not Available C₁₀H₆F₃NO (inferred) Nitrile (-C≡N), Trifluoromethoxy (-OCF₃) Likely high reactivity for cross-coupling; potential use in medicinal chemistry or agrochemicals.
4-(Trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride 1588441-12-6 C₈H₆ClF₆NO Aniline (-NH₂), Trifluoromethoxy, Trifluoromethyl (-CF₃) Pharmaceutical intermediate; 95% purity; used in drug synthesis.
4-(Trifluoromethoxy)phenylmethanesulfonyl chloride Not Provided C₈H₆ClF₃O₃S Sulfonyl chloride (-SO₂Cl), Trifluoromethoxy Reactive intermediate for sulfonylation reactions; available in research to production scales.
4-(Trifluoromethyl)cinnamamide 115093-99-7 C₁₀H₈F₃NO Amide (-CONH₂), Trifluoromethyl (-CF₃) Biochemical reagent; used in enzyme inhibition studies or peptide synthesis.
Phenol, 4-(trifluoromethoxy) 461-84-3 C₇H₅F₃O₂ Phenol (-OH), Trifluoromethoxy Simple aromatic building block; used in polymer and agrochemical synthesis.

Key Structural and Functional Differences:

Functional Groups: 4-Trifluoromethoxycinnamonitrile’s nitrile group contrasts with the amide in 4-(trifluoromethyl)cinnamamide and the sulfonyl chloride in 4-(trifluoromethoxy)phenylmethanesulfonyl chloride . The nitrile group offers distinct reactivity, such as participation in click chemistry or palladium-catalyzed couplings.

Physicochemical Properties: The hydrochloride salt of 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline improves water solubility, whereas 4-Trifluoromethoxycinnamonitrile’s nitrile group may reduce polarity, favoring lipid membrane penetration. Phenol, 4-(trifluoromethoxy) lacks the extended conjugation of cinnamonitrile derivatives, limiting its utility in applications requiring planar aromatic systems.

Applications: Sulfonyl chloride derivatives are pivotal in synthesizing sulfonamide drugs, while nitrile-containing compounds like 4-Trifluoromethoxycinnamonitrile could serve as precursors for heterocyclic scaffolds (e.g., triazoles or tetrazoles). The amide group in 4-(trifluoromethyl)cinnamamide makes it suitable for hydrogen bonding in biochemical assays, unlike the nitrile’s non-polar character.

Research Findings and Trends

  • Thermodynamic Stability: Trifluoromethoxy-substituted aromatics often exhibit higher thermal stability than their non-fluorinated counterparts, as seen in phenol derivatives .

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